molecular formula C11H16N2O B2812101 4-Cyclobutoxy-2-(propan-2-yl)pyrimidine CAS No. 2175978-65-9

4-Cyclobutoxy-2-(propan-2-yl)pyrimidine

Cat. No.: B2812101
CAS No.: 2175978-65-9
M. Wt: 192.262
InChI Key: MBRSQNKUQYLIEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “4-Cyclobutoxy-2-(propan-2-yl)pyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. Attached to this ring are a cyclobutoxy group and a propan-2-yl group.

Scientific Research Applications

Structure and Function of DNA Photolyase

Cyclobutane pyrimidine dimers (Pyr <> Pyr) are major DNA photoproducts induced by UV radiation. DNA photolyase repairs DNA by using visible light energy to break the cyclobutane ring of the dimer, highlighting a critical application in understanding DNA repair mechanisms and potential therapeutic uses in treating UV-induced DNA damage. Photolyases are proteins with two noncovalent chromophore/cofactors, indicating their complex biological function and potential application in biotechnology and medicine for DNA repair (A. Sancar, 1994).

Cytotoxicity of Photoproducts in Mammalian Cells

The significance of pyrimidine(6-4)pyrimidone photoproducts in mammalian cell killing is considered, with data indicating that (6–4) photoproducts are induced at a substantial frequency compared to the cyclobutane dimer. This research supports the idea that (6–4) photoproducts are major cytotoxic lesions induced in DNA by UV light, essential for understanding UV-induced cytotoxicity and developing protective strategies against it (D. Mitchell, 1988).

Photosensitised Pyrimidine Dimerisation in DNA

Triplet-mediated pyrimidine dimerisation is a key process in photochemical damage to DNA, occurring in the presence of a photosensitiser. This study focuses on the chemistry involved in cyclobutane pyrimidine dimers, the most relevant Pyr photoproducts obtained by sensitisation, providing insights into the photophysical characterisation of Pyr triplet excited states and theoretical aspects of DNA damage and repair (Consuelo Cuquerella et al., 2011).

Antiviral and Antitumor Applications

Research has modified 2,4-diaminopyrimidine derivatives, initially developed as antiviral agents, into antitumor agents. This modification strategy includes introducing amino groups at specific positions on the pyrimidine ring and altering the cycloalkyl group size, highlighting the versatility of pyrimidine derivatives in developing new therapeutic agents (Hiroyuki Kimura et al., 2006).

Protection against UV-induced Pyrimidine Dimerization

Studies on the protection against UV-induced pyrimidine dimerization by triplex formation have shown that triplex formation can effectively protect DNA duplexes from UV-induced damage. This finding opens up new avenues for protecting against DNA damage by employing triplex-forming oligonucleotides, offering potential applications in DNA repair and protective strategies in biomedicine (V. Lyamichev et al., 1990).

Properties

IUPAC Name

4-cyclobutyloxy-2-propan-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8(2)11-12-7-6-10(13-11)14-9-4-3-5-9/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRSQNKUQYLIEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=N1)OC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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